molecular formula C20H24Cl2N2O3 B123667 Diclofenac-Epolamin CAS No. 119623-66-4

Diclofenac-Epolamin

Katalognummer: B123667
CAS-Nummer: 119623-66-4
Molekulargewicht: 411.3 g/mol
InChI-Schlüssel: DCERVXIINVUMKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Diclofenac-Epolamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität der Enzyme Cyclooxygenase-1 (COX-1) und Cyclooxygenase-2 (COX-2) hemmt. Diese Enzyme sind für die Produktion von Prostaglandinen verantwortlich, die wichtige Mediatoren von Entzündungen und Schmerzen sind. Durch die Hemmung von COX-1 und COX-2 reduziert this compound die Produktion von Prostaglandinen, wodurch Schmerzen und Entzündungen gelindert werden .

Wirkmechanismus

Target of Action

Diclofenac Epolamine, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the enzymes cyclooxygenase-1 and -2 (COX-1 and COX-2) . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

Diclofenac Epolamine inhibits COX-1 and COX-2, thereby reducing the production of PGs . This inhibition disrupts the conversion of arachidonic acid to prostaglandins, prostacyclins, and thromboxanes , leading to decreased inflammation and pain signaling .

Biochemical Pathways

The primary biochemical pathway affected by Diclofenac Epolamine is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, Diclofenac Epolamine prevents the conversion of arachidonic acid into prostaglandins, prostacyclins, and thromboxanes . These molecules have broad activity in pain and inflammation, and their reduction is the common mechanism linking each effect of Diclofenac Epolamine .

Pharmacokinetics

Diclofenac Epolamine is applied topically and about 2% of it is absorbed by the skin . It is over 99.7% bound to serum proteins, primarily albumin . Diclofenac undergoes oxidative metabolism to hydroxy metabolites as well as conjugation to glucuronic acid, sulfate, and taurine . The systemic exposure of Diclofenac is very low by dermal application compared with oral administration .

Result of Action

The inhibition of COX-1 and COX-2 by Diclofenac Epolamine leads to a decrease in the production of prostaglandins, resulting in reduced inflammation and pain signaling . This makes Diclofenac Epolamine an effective treatment for acute and chronic pain and inflammation from a variety of causes .

Action Environment

The action of Diclofenac Epolamine can be influenced by environmental factors. For instance, the topical route of administration may positively contribute to the perceived pain reduction . Furthermore, Diclofenac Epolamine penetrates the skin, permeates underlying tissues, and enters the synovium, where it may preferentially accumulate in inflamed joint tissues and reduce prostaglandin E2 (PGE2) and various pro-inflammatory biomarkers .

Biochemische Analyse

Biochemical Properties

Diclofenac Epolamine inhibits cyclooxygenase (COX)-1 and -2, which are the enzymes responsible for producing prostaglandins (PGs) . Prostaglandins contribute to inflammation and pain signaling .

Cellular Effects

The effects of Diclofenac Epolamine on cells are primarily related to its inhibition of COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, which play key roles in inflammation and pain signaling . It has been observed that Diclofenac Epolamine can cause an increased risk of serious gastrointestinal (GI) adverse events including bleeding, ulceration, and perforation of the stomach or intestines .

Molecular Mechanism

The mechanism of action of Diclofenac Epolamine, like other NSAIDs, involves the inhibition of COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby reducing inflammation and pain .

Temporal Effects in Laboratory Settings

In a study assessing the safety and efficacy of Diclofenac Epolamine in children, it was found that the diclofenac plasma concentration tended to be higher in the younger age group compared with older patients . The FLECTOR topical system was applied twice daily until pain resolution or Day 14 .

Dosage Effects in Animal Models

In a study conducted on Yorkshire-Landrace pigs, it was found that peak systemic exposure of Diclofenac was very low by dermal application compared with oral administration .

Metabolic Pathways

Diclofenac Epolamine is involved in the arachidonic acid metabolism pathway . It inhibits the COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins .

Transport and Distribution

Diclofenac has a very high affinity (>99%) for human serum albumin . Diclofenac diffuses into and out of the synovial fluid . Diffusion into the joint occurs when plasma levels are higher than those in the synovial fluid, after which the process reverses and synovial fluid levels are higher than plasma levels .

Subcellular Localization

Given its mechanism of action, it can be inferred that it primarily acts at the site of the COX-1 and COX-2 enzymes, which are located in the endoplasmic reticulum and nuclear envelope .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Diclofenac-Epolamin beinhaltet die Reaktion von Diclofenac-Säure mit Epolamin. Diclofenac-Säure wird zunächst durch die Reaktion von 2,6-Dichloranilin mit Phenylessigsäure hergestellt. Die resultierende Diclofenac-Säure wird dann mit Epolamin umgesetzt, um this compound zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Das Verfahren umfasst die Herstellung von Diclofenac-Säure, gefolgt von deren Reaktion mit Epolamin. Das Endprodukt wird dann gereinigt und zu verschiedenen Darreichungsformen wie topischen Pflastern und oralen Kapseln verarbeitet .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diclofenac-Epolamin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Reaktionsergebnisse sicherzustellen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene Oxidations- und Reduktionsprodukte sowie substituierte Derivate. Diese Produkte können unterschiedliche pharmakologische Eigenschaften aufweisen und in weiterer Forschung und Entwicklung verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen zu Diclofenac-Epolamin umfassen andere NSAR wie:

Einzigartigkeit

This compound ist unter den NSAR einzigartig aufgrund seiner spezifischen Formulierung als Epolaminsalt, das seine Löslichkeit und Bioverfügbarkeit verbessert. Diese einzigartige Formulierung ermöglicht eine effektive topische und orale Verabreichung und bietet gezielte Schmerzlinderung mit minimalen systemischen Nebenwirkungen .

Biologische Aktivität

Diclofenac epolamine, commonly known under the brand name Flector, is a topical formulation of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used for the management of pain associated with various musculoskeletal conditions. The biological activity of diclofenac epolamine is characterized by its analgesic, anti-inflammatory, and potential anticancer properties. This article reviews the existing literature on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

Pharmacodynamics

Diclofenac exerts its effects primarily through inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which play crucial roles in the synthesis of prostaglandins involved in inflammation and pain signaling. The unique formulation of diclofenac epolamine allows for localized delivery to the affected tissues while minimizing systemic exposure.

Key Mechanisms of Action:

  • COX Inhibition: Reduces the production of pro-inflammatory prostaglandins.
  • Cyclooxygenase-Independent Mechanisms: Includes inhibition of phospholipase A2, modulation of PPARγ activity, and interference with NMDA receptor pathways .
  • Anticancer Properties: Emerging evidence suggests that diclofenac may inhibit tumor cell growth via both COX-dependent and independent mechanisms, indicating potential applications in oncology .

Pharmacokinetics

The pharmacokinetic profile of diclofenac epolamine is distinguished by its topical application route, which results in minimal systemic absorption compared to oral formulations.

ParameterValue
Peak Plasma Concentration0.7 – 6 ng/mL after patch application
Plasma Half-LifeApproximately 12 hours post-application
Bioavailability (compared to oral)~1% from topical patch vs. 50 mg oral dose
Time to Peak Concentration10 – 20 hours after application

The data indicate that after applying a Flector patch, significant pain relief occurs locally without substantial systemic effects. For instance, studies have shown that plasma concentrations remain low even after prolonged use, with no reported gastrointestinal side effects typical of NSAIDs .

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of diclofenac epolamine in treating localized pain conditions:

  • Knee Osteoarthritis: In a study involving 155 patients, significant pain reduction was noted within one hour of patch application, with sustained effects observed over several hours compared to placebo .
  • Acute Ankle Sprains: A trial with 274 participants showed similar results, with significant pain relief achieved at three hours post-application .

Case Study: Pediatric Population

A recent open-label study assessed the safety and efficacy of diclofenac epolamine in children aged 6–16 years with minor soft tissue injuries. The study found that:

  • Pain Reduction: Greater in younger patients (ages 6-11) compared to older adolescents (ages 12-16) (p < 0.011).
  • Systemic Exposure: Plasma concentrations were significantly lower than those observed with oral administration (1.83 ng/mL vs. 1.46 ng/mL) at initial assessment .

Safety Profile

The safety profile of diclofenac epolamine is favorable when compared to traditional NSAIDs. Clinical data indicate:

  • Minimal systemic absorption leads to a low incidence of adverse effects.
  • No serious drug-related gastrointestinal complications have been reported over extensive use periods .
  • Local tolerability remains high, with most adverse events being mild and transient (e.g., faint redness at the application site) .

Eigenschaften

IUPAC Name

2-[2-(2,6-dichloroanilino)phenyl]acetic acid;2-pyrrolidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2.C6H13NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;8-6-5-7-3-1-2-4-7/h1-7,17H,8H2,(H,18,19);8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCERVXIINVUMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCO.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152531
Record name Diclofenac epolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119623-66-4
Record name Diclofenac epolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119623-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diclofenac epolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119623664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diclofenac epolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid;2-pyrrolidin-1-ylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICLOFENAC EPOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5F8EKL9ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diclofenac epolamine
Reactant of Route 2
Diclofenac epolamine
Reactant of Route 3
Diclofenac epolamine
Reactant of Route 4
Reactant of Route 4
Diclofenac epolamine
Reactant of Route 5
Diclofenac epolamine
Reactant of Route 6
Diclofenac epolamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.